Cas no 58479-73-5 (5-Cyanomethyl-uridine)

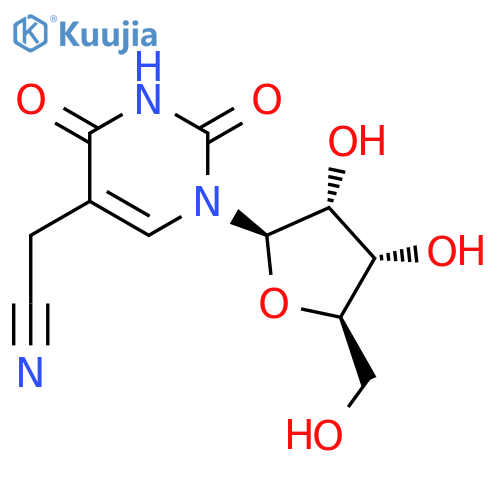

5-Cyanomethyl-uridine structure

商品名:5-Cyanomethyl-uridine

CAS番号:58479-73-5

MF:C11H13N3O6

メガワット:283.237422704697

CID:3545446

5-Cyanomethyl-uridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C962525-10mg |

5-Cyanomethyl-uridine |

58479-73-5 | 10mg |

$1568.00 | 2023-05-18 | ||

| TRC | C962525-25mg |

5-Cyanomethyl-uridine |

58479-73-5 | 25mg |

$ 4500.00 | 2023-09-08 | ||

| TRC | C962525-1mg |

5-Cyanomethyl-uridine |

58479-73-5 | 1mg |

$201.00 | 2023-05-18 | ||

| TRC | C962525-5mg |

5-Cyanomethyl-uridine |

58479-73-5 | 5mg |

$913.00 | 2023-05-18 |

5-Cyanomethyl-uridine 関連文献

-

Karolina Bartosik,Elzbieta Sochacka,Grazyna Leszczynska Org. Biomol. Chem. 2017 15 2097

58479-73-5 (5-Cyanomethyl-uridine) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬